Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . It’s a yellow solid with a melting point of 328–330 °C .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . When heated under reflux with MeONa in BuOH, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows peaks at 3,375, 3,100 (2NH), 1,701 (C=O), and its 1H NMR (DMSO-d6) shows δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable) .Chemical Reactions Analysis
The chemical reactions involving this compound can be quite complex. For instance, the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 can lead to the formation of pyrido[2,3-d]pyrimidin-5(7)-ones .Physical and Chemical Properties Analysis
This compound is a yellow solid with a melting point of 328–330 °C . Its IR spectrum shows peaks at 3,375, 3,100 (2NH), 1,701 (C=O), and its 1H NMR (DMSO-d6) shows δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable) .Scientific Research Applications
Synthesis and Structural Properties
Straightforward Synthesis : A method for the synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has been developed, starting from 2-chloropyridine-3-carboxylic acid. This process involves esterification, nucleophilic aromatic substitution, amide formation, and ring closure, allowing for the synthesis with two identical or different groups attached to nitrogen (Jatczak et al., 2014).
Structural and Spectral Exploration : The synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives has been reported. Their structures were elucidated using spectral techniques such as NMR, UV-visible, and FT-IR spectroscopy, along with X-ray diffraction analysis. Computational methods were also used to analyze their electronic structures (Ashraf et al., 2019).
Biopharmaceutical Properties
- ADME Properties : The structural diversity of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones leads to significant variations in biopharmaceutical properties. This includes a broad range in solubility, permeability coefficients, and predicted human in vivo intrinsic clearance values, which are crucial for drug development (Jatczak et al., 2014).
Chemical and Biological Activity
Synthesis of Derivatives : Pyrido[3,2-d]pyrimidine-2,4-diones and their derivatives have been synthesized through efficient synthetic routes, which is important for exploring their chemical and biological activities (Mamouni et al., 2003).
Antimicrobial Investigations : The synthesis of 4-amino-5,7-disubstituted pyrido[2,3-d]pyrimidines, and their derivatives, has been reported. These compounds were further investigated for their antimicrobial properties, highlighting their potential in medicinal chemistry (Kumar et al., 2007).
Inhibitory Activity : Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been evaluated for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), which is significant for understanding their potential therapeutic applications (Edupuganti et al., 2014).
Green Chemistry Approaches
Sustainable Syntheses : Multicomponent approaches for the synthesis of pyrido[2,3-d]pyrimidines have been explored, aligning with the principles of green chemistry. This includes methods that are environmentally friendly and cost-effective (Chaudhary, 2021).
Solvent-Free Synthesis : A solvent-free, catalyst-free method for synthesizing pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has been developed, offering an environmentally friendly alternative with high yields (Mashkouri & Naimi-Jamal, 2009).
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been identified to interact with several targets. One of the primary targets is the PIM-1 kinase . PIM-1 kinase is a type of protein kinase involved in cell cycle progression, apoptosis, and transcriptional activation .
Mode of Action
The interaction of this compound with its targets results in significant changes. For instance, when this compound interacts with PIM-1 kinase, it inhibits the kinase’s activity . This inhibition leads to a decrease in the kinase’s ability to phosphorylate its substrates, thereby altering the function of these substrates .
Biochemical Pathways
The action of this compound affects several biochemical pathways. For example, the inhibition of PIM-1 kinase can impact pathways related to cell cycle progression and apoptosis . The exact downstream effects can vary depending on the specific cellular context.
Pharmacokinetics
The structural diversity of this compound derivatives has resulted in significant variation in their biopharmaceutical properties .
Result of Action
The molecular and cellular effects of this compound’s action are significant. For example, it has been shown to activate apoptosis in MCF-7 cells, increasing cell apoptosis by 58.29-fold . It also arrested the cell cycle at the G1 phase .
Biochemical Analysis
Biochemical Properties
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione interacts with various enzymes, proteins, and other biomolecules. For instance, derivatives of pyrido[2,3-d]pyrimidine have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . The nature of these interactions often involves binding to the active sites of these enzymes, leading to their inhibition or activation .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. For instance, some derivatives of pyrido[2,3-d]pyrimidine have shown potent antitumor activity, influencing cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can bind to the active sites of enzymes like PI3K, leading to their inhibition and subsequent effects on downstream signaling pathways .
Properties
IUPAC Name |
1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-4-2-1-3-8-5(4)9-7(12)10-6/h1-3H,(H2,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPYINKVAWEQDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)NC2=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296896 | |
Record name | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21038-66-4 | |
Record name | 21038-66-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrido[2,3-d]pyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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